molecular formula C9H7N3 B3030760 3-Methylimidazo[1,2-A]pyridine-6-carbonitrile CAS No. 952511-46-5

3-Methylimidazo[1,2-A]pyridine-6-carbonitrile

Cat. No. B3030760
Key on ui cas rn: 952511-46-5
M. Wt: 157.17
InChI Key: RUYONWCMYWIAIZ-UHFFFAOYSA-N
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Patent
US08507487B2

Procedure details

To a solution of 3-methylimidazo[1,2-a]pyridine-6-carbonitrile (6-2) (200 mg, 1.27 mmol) in methanol (30 mL) were added Raney nickel (slurry in water, 100 mg) and 1N ammonia. The reaction mixture was stirred under H2 for 2 h, then filtered and concentrated to afford the title compound (200 mg). MS (m/z): 162 (M+H)+
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]2[CH:7]=[C:8]([C:11]#[N:12])[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.N>CO.[Ni]>[CH3:1][C:2]1[N:6]2[CH:7]=[C:8]([CH2:11][NH2:12])[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1=CN=C2N1C=C(C=C2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CN=C2N1C=C(C=C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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